molecular formula C10H16O4S B1360234 (1R)-(-)-10-Camphorsulfonic acid

(1R)-(-)-10-Camphorsulfonic acid

カタログ番号: B1360234
分子量: 232.3 g/mol
InChIキー: MIOPJNTWMNEORI-MHPPCMCBSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(1R)-(-)-10-Camphorsulfonic acid is a useful research compound. Its molecular formula is C10H16O4S and its molecular weight is 232.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

  • Resolving Agent :
    • (1R)-(-)-10-Camphorsulfonic acid is extensively used for the resolution of chiral amines and other cations. It facilitates the separation of enantiomers, which is crucial in the pharmaceutical industry for developing effective drugs with specific activity profiles .
    • The compound can form salts with various bases, allowing for the selective crystallization of one enantiomer over another, thus enhancing the purity of pharmaceutical compounds .
  • Intermediate in Drug Synthesis :
    • It serves as an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its ability to act as a chiral auxiliary makes it valuable in synthesizing compounds where chirality is essential for biological activity .
    • For example, it has been utilized in the synthesis of pentavalent organo-bismuth derivatives through enantioselective C-arylation processes .
  • Therapeutic Applications :
    • The sodium salt form of camphorsulfonic acid exhibits pharmacological properties that can stimulate respiratory centers and enhance cardiac output. This makes it potentially useful in treating conditions like respiratory depression and acute heart failure .

Applications in Organic Synthesis

  • Chiral Building Block :
    • As a chiral building block, this compound plays a pivotal role in synthesizing various organic compounds. It can be employed to create complex molecules with defined stereochemistry, which is essential for many synthetic pathways .
  • HPLC Derivatization Reagent :
    • The compound is used as a derivatization reagent for high-performance liquid chromatography (HPLC) applications, particularly for UV/Vis detection of bases. This application is crucial for analyzing the purity and concentration of chiral compounds in research and industry settings .
  • Ion-Pair Reagent :
    • In supercritical fluid extraction processes, this compound can enhance the extraction efficiency of polar compounds by acting as an ion-pair reagent. This facilitates better separation and purification techniques in analytical chemistry .

Case Study 1: Chiral Resolution

A study demonstrated the effectiveness of this compound in resolving racemic mixtures of chiral amines. The researchers reported high yields and purity levels, showcasing its utility as a resolving agent in pharmaceutical applications.

Case Study 2: Enhanced Perovskite Solar Cells

Recent research highlighted the role of camphorsulfonic acid as a dopant in perovskite solar cells. The addition of this compound improved the crystallization process and enhanced device performance, indicating its potential applications beyond traditional organic synthesis .

特性

分子式

C10H16O4S

分子量

232.3 g/mol

IUPAC名

[(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

InChI

InChI=1S/C10H16O4S/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h7H,3-6H2,1-2H3,(H,12,13,14)/t7?,10-/m0/s1

InChIキー

MIOPJNTWMNEORI-MHPPCMCBSA-N

異性体SMILES

CC1(C2CC[C@@]1(C(=O)C2)CS(=O)(=O)O)C

正規SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C

製品の起源

United States

Synthesis routes and methods I

Procedure details

Thirty (30) g of the compound of Formula II and 0.386 g (2 mole %) of (1S)-(+)-10-camphorsulfonic acid (CSA) was charged in a 500 mL 3 necked round bottom flask equipped with a thermometer, N2 inlet and addition funnel. 111 mL of dry THF was charged to dissolve the 30 g of the compound Formula II, and the (1S)-(+)-10-camphorsulfonic acid at about 20 to 25° C. 2.2 mL of pre formed (R)-MCBS catalyst in toluene (3 mole %) was charged. 39.9 mL of 1M borane THF complex in THF solution was slowly charged over 1.5 hours at a temperature range between about 23 and 28° C. The batch was sampled for HPLC to monitor the progress of the reaction. After the reaction was judged complete, using the same subsequent procedure as described in Example 1 (i.e. quenching with MeOH, vacuum concentration of the batch, etc., but in appropriate ratios of reagents for this example), the compound of Formula I was obtained. Results varied, but in general, ˜99% yield and ˜94% de were obtained.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
111 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 30 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.386 g
Type
reactant
Reaction Step Three
[Compound]
Name
3
Quantity
500 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound
Quantity
30 g
Type
reactant
Reaction Step Five
[Compound]
Name
Formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name
Yield
99%

Synthesis routes and methods II

Procedure details

Compound 2 is first treated as described above in Method B, Step 1, to obtain an intermediate phenol dihydropyridine which is then treated with about 0.1-0.3 meq (preferably 0.1 meq) of an acid (toluenesulfonic acid, camphorsulfonic acid, trifluoroacetic acid, methanesulfonic acid, sulfuric acid; preferably, camphorsulfonic acid) in a solvent such as CH2Cl2, CHCl3, dichloroethane, THF, DME, or mixtures thereof (preferably methylene chloride) at about 25° to 50° C. for about 2-24 hours to obtain compound 1a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

20 mg cyanogen bromide (CNBr) dissolved in 200 μl deionized water were added to 1 ml of 30 mg/ml chondroitin 4-sulfate (CSA). The pH was adjusted to pH 11 by addition of 5 M NaOH. Activated CSA is applied to a PD-10 column and eluded with 200 mM sodium borate buffer, pH 8.0. CSA fractions were directly dropped into 400 μl of 10 mg/ml fluoresceinamine in 200 mM sodium borate buffer, pH 8.0. The mixture was kept overnight at 4° C. for the coupling reaction. Subsequently, the mixture was concentrated to 1 ml using a SpeedVac concentrator and purified on a PD-10 column and eluded by 50 mM sodium acetate buffer, pH 5.5. Fluoresceinamine-labeled CSA (FL-CSA) fractions were collected and their concentration was determined using the Blyscan glycosaminoglycan assay kit (Biocolor Ltd., Newtown Abbey, Northern Ireland).
Quantity
20 mg
Type
reactant
Reaction Step One
Name
chondroitin 4-sulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
CSA
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
sodium borate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
sodium borate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Name

Synthesis routes and methods IV

Procedure details

A mixture of cis-4-(4-bromophenoxy)tetrahydrofuran-3-amine (191 g, 0.74 mol) and (1S)-(+)-10-camphorsulfonic acid (154.2 g, 0.66 mol) was dissolved in 2-propanol (2.4 L) and water (100 mL) at reflux. The clear solution was allowed to cool to room temperature over 18 hours, and the resulting crystals were isolated, washed and dried to afford the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (139.2 g, 0.284 mol) with an e.e. (enantiomeric excess) of 85%. Recrystallization from 2-propanol (1.2 L) and water (70 mL) afforded the (+)-camphorsulfonic acid salt of (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine, with an e.e. of 99%. Yield: 113.2 g, 0.23 mol, 31%. 1H NMR (300 MHz, DMSO-d6) δ 0.74 (s, 3H), 1.05 (s, 3H), 1.23 (d, half of AB quartet J=10 Hz, 1H), 1.29 (d, half of AB quartet, J=10 Hz, 1H), 1.76-1.94 (m, 2H), 2.19-2.28 (m, estimated 2H), 2.35 (d, J=14.7 Hz, 1H), 2.66-2.73 (m, estimated 1H), 2.85 (d, J=14.7 Hz, 1H), 3.78-3.84 (m, 2H), 3.96-4.10 (m, 3H), 5.04 (m, 1H), 6.99 (d, J=8.8 Hz, 2H), 7.52 (d, J=9.0 Hz, 2H), 8.23 (br s, 3H). Additional (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine (+)-camphorsulfonic acid salt (13.6 g, 27.7 mmol) from another experiment was added and the combined batch (126.8 g, 0.258 mol) was washed with 2N aqueous sodium hydroxide solution and extracted three times with methylene chloride. The organic layers were combined and concentrated in vacuo, affording (3S,4S)-4-(4-bromophenoxy)tetrahydrofuran-3-amine as a white solid with an e.e. of 99%. Yield: 65.6 g, 0.254 mmol, 98% for neutralization.
Quantity
191 g
Type
reactant
Reaction Step One
Quantity
154.2 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。